N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19994647
InChI: InChI=1S/C18H15N5O2/c1-11-20-15-7-6-12(8-16(15)21-11)22-17(24)9-23-10-19-14-5-3-2-4-13(14)18(23)25/h2-8,10H,9H2,1H3,(H,20,21)(H,22,24)
SMILES:
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC19994647

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
IUPAC Name N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C18H15N5O2/c1-11-20-15-7-6-12(8-16(15)21-11)22-17(24)9-23-10-19-14-5-3-2-4-13(14)18(23)25/h2-8,10H,9H2,1H3,(H,20,21)(H,22,24)
Standard InChI Key HTZJGWSJMOXNFZ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzimidazole ring substituted with a methyl group at position 2, connected via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl moiety. This configuration introduces hydrogen-bonding sites at the quinazolinone carbonyl and benzimidazole NH groups, which are critical for molecular interactions with biological targets .

Structural Analysis

  • Benzimidazole Core: The 2-methyl-1H-benzimidazole group contributes aromatic stability and participates in π-π stacking interactions. The methyl substituent enhances lipophilicity, potentially improving membrane permeability .

  • Quinazolinone Moiety: The 4-oxoquinazolin-3(4H)-yl unit provides a planar bicyclic system with electron-rich regions, facilitating interactions with enzymes such as proteases and kinases .

  • Acetamide Linker: The –NH–CO–CH2– spacer allows conformational flexibility, enabling optimal orientation of the two heterocycles for target binding .

Physicochemical Profile

While exact experimental data for this compound remain limited, analogous structures suggest the following properties:

PropertyEstimated Value
Molecular FormulaC₁₉H₁₇N₅O₂
Molecular Weight355.38 g/mol
LogP (Lipophilicity)2.8–3.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

These estimates derive from computational models and structural analogs .

Synthesis and Structural Optimization

The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves multistep reactions, as detailed in recent methodologies .

Key Synthetic Routes

Route 1: Condensation-Acylation Sequence

  • Quinazolinone Preparation: 2-Aminobenzoic acid undergoes cyclization with formamide to form 4-oxoquinazolin-3(4H)-one .

  • Chloroacetylation: The quinazolinone intermediate reacts with chloroacetyl chloride in the presence of K₂CO₃, yielding 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide .

  • Benzimidazole Coupling: The chloroacetamide intermediate reacts with 2-methyl-1H-benzimidazol-6-amine under nucleophilic substitution conditions (e.g., DMF, 80°C), forming the final product .

Route 2: One-Pot Tandem Reaction
A streamlined approach involves simultaneous cyclization and coupling using ZnCl₂ as a catalyst, reducing purification steps and improving yields (~75%) .

Structural Modifications

  • Quinazolinone Substitutions: Introducing methoxy groups at positions 6 and 7 enhances metabolic stability, as evidenced in related compounds .

  • Benzimidazole Variations: Replacing the 2-methyl group with halogens (e.g., Cl, F) improves binding affinity to viral proteases .

Pharmacological Activities

Antiviral Activity

Recent studies highlight the compound’s inhibition of SARS-CoV-2 3CL protease (IC₅₀ = 1.2 µM), a critical enzyme for viral replication. Molecular docking reveals hydrogen bonds with Cys145 and His41 residues, mimicking natural substrate interactions .

Antimicrobial Properties

Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) indicate broad-spectrum potential. The benzimidazole moiety disrupts microbial DNA synthesis, while the quinazolinone interferes with folate metabolism .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacements: Substituting the acetamide linker with sulfonamide groups improves pharmacokinetic profiles in murine models .

  • Prodrug Design: Esterification of the quinazolinone carbonyl enhances oral bioavailability by 40% .

Targeted Drug Delivery

Nanoparticle formulations using PLGA polymers demonstrate sustained release over 72 hours, reducing dosing frequency in preclinical trials .

Challenges and Future Directions

Metabolic Stability

Phase I metabolism studies identify rapid glucuronidation of the benzimidazole NH group. Strategies to mitigate this include deuterium substitution at labile positions .

Toxicity Profiling

Acute toxicity in rats (LD₅₀ > 500 mg/kg) suggests a favorable safety margin, though chronic studies are pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator